N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c15-13(9-3-4-9)14-12(10-5-7-16-8-10)11-2-1-6-17-11/h1-2,5-9,12H,3-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESXTCBERDIIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(C2=CSC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide typically involves the condensation of thiophene derivatives with cyclopropanecarboxylic acid derivatives. Common synthetic routes include the use of condensation reactions, such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the presence of sulfur reagents and controlled temperatures.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using automated reactors. The process may include steps such as purification through crystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives .
Scientific Research Applications
N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .
Comparison with Similar Compounds
Heterocyclic Substitution: Thiophene vs. Thiazole
- N-(Thiazol-2-yl)cyclopropanecarboxamide (): This compound replaces the thiophene rings with a thiazole (a sulfur- and nitrogen-containing heterocycle). Crystal structure analysis reveals a planar conformation stabilized by intermolecular N–H⋯N hydrogen bonds, contrasting with the non-planar thiophene derivatives .
- Key Difference : Thiophene derivatives prioritize aromatic stability and lipophilicity, whereas thiazole derivatives offer additional hydrogen-bonding sites, influencing solubility and target affinity.
Substituent Effects on Cyclopropane Ring
- (E)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-yl)-2,2-dimethyl-N,N-diphenylcyclopropanecarboxamide ():
This compound features a chloro-trifluoropropenyl group and dimethyl substitution on the cyclopropane ring. The electron-withdrawing trifluoromethyl and chloro groups increase electrophilicity, enhancing reactivity in cross-coupling reactions. X-ray crystallography shows a twisted cyclopropane ring with dihedral angles of 54.8° between the amide and trifluoropropenyl groups, indicating significant steric strain .
Biological Activity
N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique cyclopropanecarboxamide structure, which is associated with various biological activities. The molecular formula is , and it has a molecular weight of approximately 251.35 g/mol. The presence of thiophene rings contributes to its pharmacological potential by allowing interactions with various biological targets.
Biological Activity Overview
This compound has been studied for its potential as an anti-cancer agent, particularly in inhibiting pathways critical for tumor growth and proliferation. The following sections detail specific biological activities observed in research studies.
Anti-Cancer Activity
Research has indicated that compounds similar to this compound exhibit significant anti-tumor properties. For instance, studies on substituted thiophene derivatives have shown that they can act as dual inhibitors of the PI3Kα/mTOR pathways, which are vital in cancer progression.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 13g | A549 | 0.20 ± 0.05 |
| MCF-7 | 1.25 ± 0.11 | |
| Hela | 1.03 ± 0.24 |
The above table summarizes the IC50 values for a closely related compound, indicating strong anti-tumor activity against various cancer cell lines .
The mechanism by which this compound exerts its effects involves the inhibition of key signaling pathways:
- PI3K/Akt/mTOR Pathway : This pathway is crucial for cell survival and proliferation. Inhibition leads to reduced phosphorylation of AKT, promoting apoptosis in cancer cells.
- Cell Cycle Arrest : Research indicates that this compound can induce G0/G1 phase arrest in cancer cells, which is essential for halting tumor growth.
Case Studies
Several case studies have highlighted the efficacy of thiophene-based compounds in cancer treatment:
- Study on Dual Inhibitors : A series of substituted thiophene derivatives were synthesized and evaluated for their ability to inhibit PI3Kα and mTOR. The most promising compound showed a significant reduction in tumor cell viability across multiple cancer cell lines .
- In Vivo Studies : Animal models treated with thiophene derivatives demonstrated reduced tumor size and improved survival rates compared to untreated controls, further supporting their potential as therapeutic agents .
Q & A
Q. Characterization :
- NMR Spectroscopy : Confirm regiochemistry of thiophene rings (δ 6.8–7.5 ppm for aromatic protons) and cyclopropane protons (δ 1.2–1.8 ppm) .
- X-ray Crystallography : Resolve stereochemical ambiguities; SHELX software (SHELXL/SHELXD) is widely used for small-molecule refinement .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C14H13NO2S2: 307.04) .
Basic: What biological activities have been reported for this compound, and how can they be evaluated experimentally?
Answer:
Reported Activities :
Q. Experimental Design :
- In Vitro Assays :
- MTT/PrestoBlue : Cell viability assays using cancer cell lines (e.g., HepG2, MCF-7) .
- Agar Diffusion : Test antibacterial activity against Gram-positive/negative strains .
- Mechanistic Studies :
- Flow Cytometry : Quantify apoptosis/necrosis ratios.
- Western Blotting : Analyze caspase-3/9 activation .
Advanced: How can structural modifications enhance the compound’s bioactivity or selectivity?
Answer:
Key Modifications :
Thiophene Substitution : Replace thiophen-3-yl with electron-withdrawing groups (e.g., -NO2) to improve interaction with hydrophobic enzyme pockets .
Cyclopropane Functionalization : Introduce methyl groups to stabilize the ring conformation, potentially increasing metabolic stability .
Amide Linker Replacement : Substitute carboxamide with sulfonamide to enhance solubility and bioavailability .
Q. Methodology :
- SAR Studies : Synthesize derivatives (e.g., halogenated analogs) and compare IC50 values .
- Computational Modeling : Use DFT calculations to predict electronic effects of substituents on binding affinity .
Advanced: What mechanistic pathways are implicated in its biological activity, and how can they be validated?
Answer:
Proposed Mechanisms :
- Enzyme Inhibition : Binds to dihydrofolate reductase (DHFR) via hydrophobic interactions with the thiophene rings, disrupting folate metabolism .
- Receptor Modulation : Acts as a partial agonist of GPCRs (e.g., serotonin receptors) due to structural similarity to tryptophan derivatives .
Q. Validation Strategies :
- Molecular Docking : Use AutoDock Vina to simulate binding to DHFR (PDB ID: 1U72) .
- Kinase Assays : Measure inhibition of purified DHFR enzyme using NADPH oxidation rates .
Advanced: How can synthesis challenges (e.g., low yields, stereochemical control) be addressed?
Answer:
Challenges & Solutions :
- Low Coupling Efficiency : Optimize palladium catalysts (e.g., Pd(OAc)2/XPhos) and reaction temperatures (80–100°C) .
- Stereochemical Purity : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts .
- Purification Issues : Employ HPLC with a C18 column (acetonitrile/water mobile phase) for high-purity isolation .
Data Contradiction: How to resolve discrepancies in reported biological activity across studies?
Answer:
Approaches :
Comparative Bioassays : Re-test the compound under standardized conditions (e.g., fixed cell lines, serum-free media) to eliminate protocol variability .
Structural Re-analysis : Verify compound identity via <sup>13</sup>C NMR and HRMS to rule out degradation or isomerism .
Meta-Analysis : Correlate activity trends with substituent electronic profiles (Hammett σ values) to identify structure-dependent outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
